2-(3-Amino-4-methylphenoxy)ethyl acetate
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Overview
Description
2-(3-Amino-4-methylphenoxy)ethyl acetate is an organic compound with the molecular formula C11H15NO3. It is a derivative of phenol and is characterized by the presence of an amino group, a methyl group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenoxy)ethyl acetate typically involves the reaction of 3-amino-4-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Amino-4-methylphenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenoxy)ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-methylphenoxy)ethanol
- 2-(3-Amino-4-methylphenoxy)ethylamine
- 2-(3-Amino-4-methylphenoxy)ethyl methacrylate
Uniqueness
2-(3-Amino-4-methylphenoxy)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H15NO3/c1-8-3-4-10(7-11(8)12)15-6-5-14-9(2)13/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
FIDVCPKEYWLZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC(=O)C)N |
Origin of Product |
United States |
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